3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid
Overview
Description
“3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1303890-49-4 . It has a molecular weight of 210.23 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is “3-[(difluoromethyl)sulfanyl]-2-thiophenecarboxylic acid” and its InChI code is "1S/C6H4F2O2S2/c7-6(8)12-3-1-2-11-4(3)5(9)10/h1-2,6H,(H,9,10)" . This suggests that the compound has a thiophene ring with a carboxylic acid group and a difluoromethylsulfanyl group attached to it.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 210.23 .Scientific Research Applications
Photochemical Degradation of Crude Oil Components
Andersson and Bobinger (1996) examined the photochemical degradation of various benzothiophene compounds in aqueous solutions to understand the fate of crude oil components after an oil spill in the oceans. They found that the principal reaction pathway involves oxidation of the methyl groups to carboxylic acids, followed by the opening of the thiophene ring and oxidation of the sulfur atom, eventually leading to 2-sulfobenzoic acid as the ultimate product. This research suggests potential applications of 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid in environmental chemistry, especially concerning oil spill remediation and understanding the fate of sulfur compounds in marine environments Andersson & Bobinger, 1996.
Applications in Organic Synthesis and Catalysis
Palladium-Catalyzed Arylation and Decarboxylation
Several studies have explored the use of 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid in palladium-catalyzed reactions. For instance, Bheeter et al. (2013) investigated the palladium-catalyzed direct regiospecific arylation of thiophene-2-carboxylates substituted at the 3-position. They achieved in situ decarboxylation to yield 5-arylated thiophene-3-sulfonic amides or esters, highlighting the potential of these compounds in complex organic synthesis Bheeter, Bera, & Doucet, 2013. Similarly, Nakano et al. (2008) reported the perarylation of 3-thiophene- and 3-furancarboxylic acids using a palladium catalyst, leading to tetraarylated products through cleavage of C-H bonds and decarboxylation Nakano, Tsurugi, Satoh, & Miura, 2008.
Catalysis in Condensation Reactions
Tayebi et al. (2011) demonstrated the use of sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl)ester, as recyclable catalysts for condensation reactions between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. The heterogeneous catalyst exhibited excellent reusability without losing catalytic activity, indicating its potential in sustainable and green chemistry applications Tayebi, Baghernejad, Saberi, & Niknam, 2011.
Applications in Materials Science and Chemistry
Synthesis of Polysubstituted Benzothiophenes
Yang et al. (2002) highlighted the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds using thiophene-2-carboxylate. The method involved reactions with ketones, leading to products with potential applications in liquid crystal technology, photochromism, and other functional materials Yang, Shie, Fang, Nandy, Chang, Lu, & Wang, 2002.
Synthesis of Highly Refractive Polyimides
Fukuzaki et al. (2010) synthesized aromatic thiophene-containing diamines and polymerized them with sulfur-containing dianhydrides to produce polyimides with excellent thermal, mechanical, and optical properties. This research underscores the utility of thiophene derivatives in creating advanced materials for various high-performance applications Fukuzaki, Higashihara, Ando, & Ueda, 2010.
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(difluoromethylsulfanyl)thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S2/c7-6(8)12-3-1-2-11-4(3)5(9)10/h1-2,6H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSJSDSGEMOCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1SC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.